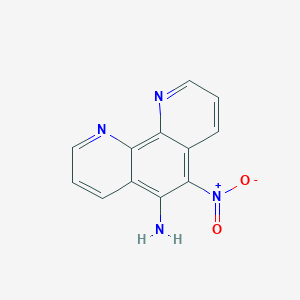

5-Nitro-6-amino-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWWTWQUVUMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578170 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-53-5 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Phenanthroline Ligands in Contemporary Chemical Sciences

Substituted 1,10-phenanthrolines are a class of organic compounds that have garnered considerable attention in modern chemistry. Their rigid, planar structure and the presence of two nitrogen atoms in a prime position for chelation make them exceptional ligands for a wide array of metal ions. tubitak.gov.tr This ability to form stable complexes is the cornerstone of their utility. The introduction of various substituent groups onto the phenanthroline backbone allows for the fine-tuning of their electronic and steric properties, leading to a vast library of ligands with tailored functionalities. rsc.org

These customized ligands are integral to the development of novel materials and technologies. In materials science, they are employed in the construction of metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com Their unique coordination capabilities contribute to the formation of stable and functional structures with applications in gas storage and catalysis. chemicalbook.com In the realm of analytical chemistry, substituted phenanthrolines are crucial for the development of sensitive and selective sensors for metal ions. chemicalbook.com The specific color changes observed upon complexation with certain metal ions form the basis of colorimetric and spectrophotometric detection methods. chemicalbook.com Furthermore, the exploration of phenanthroline derivatives in medicinal chemistry has revealed their potential as anticancer and antibacterial agents, with some compounds demonstrating the ability to interact with and cleave DNA. chemicalbook.com

Historical Context and Evolution of Research on 5 Nitro 6 Amino 1,10 Phenanthroline

The journey of 5-Nitro-6-amino-1,10-phenanthroline research is intrinsically linked to the broader exploration of phenanthroline chemistry. An early milestone in the synthesis of related compounds was the improved method for preparing 5-nitro-1,10-phenanthroline (B1664666), a direct precursor, reported in 1947. acs.orgnih.gov This foundational work paved the way for the synthesis and investigation of its derivatives.

A significant development in the specific study of this compound came in 2003 with a detailed report on its application in the spectrophotometric determination of iron(II). tubitak.gov.tr This study established the compound, referred to as NAF, as a highly sensitive reagent for iron detection, showcasing its practical utility in analytical chemistry. tubitak.gov.tr The research detailed the optimal conditions for the formation of the tris(this compound)iron(II) complex and its superior molar absorptivity compared to other reagents like thiocyanate (B1210189) and 1,10-phenanthroline (B135089). tubitak.gov.tr

More recent research has focused on the precise characterization of the compound. A 2019 study provided a detailed account of the synthesis and crystal structure of 6-Nitro-1,10-phenanthrolin-5-amine (an isomer of the title compound), offering valuable insights into its molecular geometry and intermolecular interactions. researchgate.net This fundamental understanding of its structure is crucial for predicting its behavior in complex formation and for the rational design of new materials.

Emerging Trends and Interdisciplinary Research Frontiers for the Chemical Compound

The unique combination of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the phenanthroline framework imparts special properties to 5-Nitro-6-amino-1,10-phenanthroline, opening up new avenues of research.

One of the most promising emerging areas is its application in medicinal chemistry . While research on the title compound is still developing, studies on the closely related 5-nitro-1,10-phenanthroline (B1664666) have shown its potential as an antitubercular agent. nih.gov A 2017 study revealed that 5-nitro-1,10-phenanthroline acts as a lead compound against Mycobacterium tuberculosis, demonstrating a dual mechanism of action that involves direct action on the bacteria and modulation of the host's immune response. nih.gov This research highlights the potential for developing new therapeutic agents based on the 5-nitro-phenanthroline scaffold.

The development of advanced sensors is another active area of research. The presence of both donor and acceptor groups in this compound can lead to interesting photophysical properties, making it a candidate for the development of fluorescent chemosensors. rsc.org The ability to selectively bind with specific ions and signal this event through a change in fluorescence is a highly sought-after characteristic for environmental and biological monitoring. rsc.org

Furthermore, the field of materials science offers exciting prospects. The functional groups on this compound make it an excellent building block for creating novel polymers and materials . Its ability to form stable complexes with various metals can be exploited to create materials with unique catalytic, electronic, or optical properties.

Detailed Research Findings

A pivotal study in the application of this compound (NAF) was its use in the spectrophotometric determination of iron(II). The key findings from this research are summarized in the table below.

| Parameter | Optimal Condition/Value | Significance |

| Wavelength of Maximum Absorption (λmax) | 520 nm | This is the wavelength at which the Fe(II)-NAF complex shows the highest absorbance, ensuring maximum sensitivity for detection. tubitak.gov.tr |

| pH | 4 | The complex formation is most efficient and stable at this specific pH. tubitak.gov.tr |

| Reaction Time | 210 minutes | This is the time required for the reaction between Fe(II) and NAF to reach completion, ensuring accurate and reproducible results. tubitak.gov.tr |

| Temperature | 20 °C | The reaction proceeds optimally at room temperature. tubitak.gov.tr |

| Molar Ratio (Fe(II):NAF) | 1:3 | This stoichiometry indicates the formation of a tris(this compound)iron(II) complex. tubitak.gov.tr |

| Linear Range | 0.1 µg/mL to 0.4 µg/mL | This is the concentration range over which the absorbance is directly proportional to the Fe(II) concentration, allowing for quantitative analysis. tubitak.gov.tr |

| Molar Absorptivity | 13,900 L mol⁻¹ cm⁻¹ | This high value demonstrates the superior sensitivity of NAF for iron determination compared to other reagents. tubitak.gov.tr |

| Interfering Ions | Co(II), Ni(II), Cu(II) (severe); Zn(II), Mn(II), Al(III), Ca(II) (weak) | This information is crucial for understanding the selectivity of the method and for developing strategies to mitigate interference in complex samples. tubitak.gov.tr |

Advanced Spectroscopic and Physico Chemical Characterization Techniques

Spectrophotometric Methodologies for Quantitative Analysis

Spectrophotometry serves as a key technique for the quantitative analysis of metal ions using 5-Nitro-6-amino-1,10-phenanthroline as a chromogenic reagent.

A spectrophotometric method has been developed for the determination of iron(II) utilizing this compound, referred to as NAF. tubitak.gov.trresearchgate.net The principle of this method is based on the formation of a distinctly colored complex between iron(II) and the NAF reagent. tubitak.gov.trresearchgate.net This reaction allows for the quantitative measurement of iron(II) concentration.

The stoichiometry of the complex formed was determined using Job's method of continuous variation, which revealed a 1:3 molar ratio between iron(II) and the reagent. researchgate.nettubitak.gov.tr This indicates the formation of a tris(this compound)iron(II) complex. tubitak.gov.tr The resulting complex exhibits a maximum absorbance (λmax) at a wavelength of 520 nm in an acidic medium. tubitak.gov.trresearchgate.nettubitak.gov.tr Under optimal conditions, a linear relationship is observed between the absorbance and the iron(II) concentration in the range of 0.1 µg/mL to 0.4 µg/mL, which forms the basis for its quantitative determination. tubitak.gov.trresearchgate.netyildiz.edu.tr

The sensitivity and accuracy of the spectrophotometric determination of iron(II) with this compound are critically dependent on several experimental parameters. tubitak.gov.trresearchgate.net Key factors that have been investigated and optimized include pH, temperature, and reaction time. tubitak.gov.trresearchgate.net

pH: The formation of the iron(II)-NAF complex is highly dependent on the pH of the solution. The reaction rate is reportedly slow at a pH below 3.4 and above 5.0. tubitak.gov.tr The optimal pH range for the complex formation is between 3.4 and 4.5. tubitak.gov.tr

Temperature: The reaction proceeds effectively at room temperature, with studies identifying 20°C as the optimal temperature for achieving the highest absorbance. researchgate.net

Reaction Time: A specific duration is required for the reaction to reach completion and for the color of the complex to fully develop. The reaction proceeds quantitatively after 210 minutes, and the resulting absorbance is stable for at least 1.5 hours. tubitak.gov.trresearchgate.nettubitak.gov.tr

The optimized conditions for the spectrophotometric determination are summarized in the table below.

| Parameter | Optimal Value/Range | Source(s) |

| pH | 3.4 - 4.5 | tubitak.gov.tr |

| Temperature | 20 °C | researchgate.net |

| Reaction Time | 210 minutes | tubitak.gov.trresearchgate.nettubitak.gov.tr |

| Wavelength (λmax) | 520 nm | tubitak.gov.trresearchgate.nettubitak.gov.tr |

| Fe(II):Reagent Ratio | 1:3 | researchgate.nettubitak.gov.tr |

The selectivity of a spectrophotometric method is crucial for its application to real-world samples, where other ions may be present. The potential interference of several transition, alkaline earth, and earth metal ions on the determination of iron(II) using this compound has been studied. researchgate.nettubitak.gov.tr

The findings indicate that Co(II), Ni(II), and Cu(II) ions interfere severely with the analysis. tubitak.gov.tr In contrast, Zn(II), Mn(II), and Al(III) exhibit weak interference, while Mg(II) does not interfere at all. tubitak.gov.tr It is noted that Ca(II) causes precipitation under the analytical conditions. tubitak.gov.tr The tolerance limits for these co-existing cations in the determination of 2.5 µg/mL of iron(II) have been reported. tubitak.gov.tr

| Interfering Cation | Tolerance Limit (µg/mL) | Interference Level | Source(s) |

| Ni(II) | < 2.90 | Severe | tubitak.gov.tr |

| Co(II) | < 5.70 | Severe | tubitak.gov.tr |

| Cu(II) | < 4.40 | Severe | tubitak.gov.tr |

| Zn(II) | < 3.10 | Weak | tubitak.gov.tr |

| Mn(II) | < 4.50 | Weak | tubitak.gov.tr |

| Al(III) | < 0.40 | Weak | tubitak.gov.tr |

| Mg(II) | < 2.43 | No Interference | tubitak.gov.tr |

| Ca(II) | Not Determined (Precipitation) | - | tubitak.gov.tr |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for verifying the purity of substances by separating the main compound from any impurities. nih.gov For phenanthroline derivatives, reversed-phase (RP) HPLC is a common approach. nih.govsielc.com For instance, a method for the related compound 5-nitro-1,10-phenanthroline (B1664666) uses a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable and can be used for the isolation of impurities in preparative separations. sielc.com

Enantiomeric separation by HPLC is crucial for chiral compounds. This can be achieved through two primary strategies: pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, or by direct separation on a Chiral Stationary Phase (CSP). nih.gov While these are established techniques for other molecules, specific validated HPLC methods for the purity assessment or enantiomeric separation of this compound are not detailed in the available research.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules. It provides information on the molecular weight and elemental composition through high-resolution mass measurements. wiley-vch.de By measuring the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, the molecular identity of a compound like this compound can be confirmed with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are used for fragmentation analysis. nih.gov In this process, the isolated molecular ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structure and connectivity. While the principles of mass spectrometry and fragmentation are well-established for various chemical classes, including amino acids and other nitrogen-containing compounds, specific fragmentation data and pathways for this compound have not been detailed in the surveyed literature. nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) of Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in elucidating the thermal stability and decomposition pathways of metal complexes of this compound. While specific TGA/DTA data for complexes of this compound are not extensively documented in publicly available literature, the behavior of complexes with the parent ligand, 1,10-phenanthroline (B135089), and its other derivatives provides a well-established framework for understanding their thermal properties.

In a typical thermal analysis of a metal complex containing a phenanthroline-based ligand, the sample is heated at a controlled rate in an inert atmosphere. The TGA curve plots the percentage weight loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating exothermic or endothermic transitions.

The decomposition of these complexes generally occurs in distinct stages. For hydrated complexes, the initial weight loss observed at lower temperatures (typically below 200°C) corresponds to the removal of water molecules of crystallization or coordinated water. The subsequent, more significant weight loss at higher temperatures is attributed to the decomposition of the organic ligand, in this case, this compound. The final residue at the end of the analysis is usually a stable metal oxide.

Illustrative Thermal Decomposition Data for a Hypothetical Metal Complex of this compound

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 80-150 | ~5% | Endothermic | Loss of hydrated water molecules |

| 250-400 | ~60% | Exothermic | Decomposition of the this compound ligand |

| >400 | - | - | Formation of stable metal oxide |

Note: This table is illustrative and based on typical thermal decomposition patterns of related metal-phenanthroline complexes.

Potentiometric Determination of Acidity Constants and Formation Constants

Potentiometry is a highly precise and widely used method for determining the acidity constants (pKa values) of ligands and the formation constants of their metal complexes in solution. nih.gov This technique involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the calculation of equilibrium constants.

Acidity Constants (pKa)

The acidity constants of this compound are crucial for understanding its coordination chemistry, as the protonation state of the ligand influences its ability to bind to metal ions. The potentiometric titration of the ligand in a suitable solvent allows for the determination of its pKa values.

Acidity Constants for 5-Amino-1,10-phenanthroline nih.govscispace.com

| Equilibrium | -log K (pKa) |

| 5-AphenH ⇌ 5-Aphen + H⁺ | 5.78 ± 0.03 |

| 5-AphenH₂²⁺ ⇌ 5-AphenH⁺ + H⁺ | 6.89 ± 0.07 |

Data obtained for 5-amino-1,10-phenanthroline in aqueous media.

Formation Constants

A spectrophotometric study on the complexation of iron(II) with this compound revealed the formation of a 1:3 metal-to-ligand complex, presumed to be tris(this compound)iron(II). researchgate.netresearchgate.nettubitak.gov.tr While the formation constant for this specific complex has not been reported, the stability of metal complexes with the parent 1,10-phenanthroline ligand has been extensively studied and provides a basis for comparison. The introduction of the nitro and amino substituents on the phenanthroline ring will influence the stability of the resulting metal complexes.

Illustrative Formation Constants for 1,10-Phenanthroline with Various Metal Ions

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Co(II) | 7.25 | 6.75 | 6.15 |

| Ni(II) | 8.8 | 8.3 | 7.8 |

| Cu(II) | 9.25 | 7.0 | 5.35 |

| Zn(II) | 6.55 | 5.85 | 5.15 |

| Fe(II) | - | - | 21.3 |

Note: These values are for the parent 1,10-phenanthroline ligand and serve as a reference.

Reaction Mechanisms and Fundamental Chemical Reactivity

Redox Chemistry of the Nitro and Amino Functional Groups

The redox chemistry of 5-Nitro-6-amino-1,10-phenanthroline is a cornerstone of its utility, particularly the reduction of its nitro group.

While the amino group in aromatic compounds can typically undergo oxidative transformations, specific literature detailing the oxidative reactions of the amino moiety in this compound is not prevalent. Generally, aromatic amines can be oxidized to form nitroso, nitro, or polymeric compounds, depending on the oxidant and reaction conditions. However, for this specific molecule, the literature predominantly focuses on the reactivity of the nitro group and the compound's role as a precursor to diamino derivatives.

The most significant and well-documented reaction of this compound is the reduction of its 5-nitro group to an amino group, yielding 5,6-diamino-1,10-phenanthroline. hku.hkwhiterose.ac.ukyok.gov.tryok.gov.tr This transformation is a critical step in the synthesis of larger, more complex ligands and polymers. hku.hkyok.gov.tr The reaction is typically achieved through catalytic hydrogenation.

A common method involves using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a palladium on activated carbon (Pd/C) catalyst. hku.hkyok.gov.tr This process provides a reliable pathway to the corresponding diamine, which is a versatile building block for various macrocyclic and polymeric structures.

| Reaction | Reagents and Catalysts | Product | Reference(s) |

| Reduction of 5-nitro group | Hydrazine hydrate, Palladium on carbon (Pd/C), Ethanol/Dioxane solvent | 5,6-diamino-1,10-phenanthroline | hku.hkyok.gov.trresearchgate.net |

Nucleophilic and Electrophilic Substitution Reactions Involving the Amino Group

While specific examples of electrophilic substitution targeting the amino group of this particular molecule (e.g., acylation or alkylation) are not extensively detailed in the provided research, such reactions are fundamental to aromatic amines. It is noted that substituting the hydrogens of the amino group can lead to increased steric hindrance, which can disrupt the planarity and decrease the donor strength of the molecule when it acts as a ligand. whiterose.ac.uk The primary reaction highlighted in the literature is the synthesis of the title compound itself, which involves the amination of 5-nitro-1,10-phenanthroline (B1664666), a form of nucleophilic aromatic substitution. whiterose.ac.ukyok.gov.tr

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of this compound are crucial for its synthesis and its interactions with other species, particularly metal ions. The synthesis of the compound via amination of 5-nitro-1,10-phenanthroline with hydroxylamine (B1172632) occurs under strongly basic conditions. hku.hkwhiterose.ac.uk

Intramolecular Hydrogen Bonding and Conformational Analysis

The geometry of this compound is influenced by the potential for intramolecular hydrogen bonding between the amino group at the 6-position and the nitro group at the 5-position. Such interactions can affect the planarity of the molecule. The orientation and proximity of the amino group's hydrogen atoms relative to the oxygen atoms of the nitro group are critical.

General Reactivity with Other Chemical Species

The most prominent aspect of the reactivity of this compound is its function as a chelating ligand for metal ions. It is particularly known for its reaction with iron(II), where it acts as a Lewis base. researchgate.net This reaction forms a stable, colored complex, which is the basis for a spectrophotometric method for determining Fe(II) concentrations. researchgate.netdokumen.pubtubitak.gov.trd-nb.info

The complexation reaction has been studied in detail, revealing a 1:3 molar ratio of Fe(II) to the this compound ligand. researchgate.net The reaction proceeds quantitatively under specific conditions, leading to a product with a distinct absorption maximum.

| Parameter | Value / Condition | Reference(s) |

| Reactant | Iron(II) (Fe²⁺) | researchgate.netdokumen.pub |

| Molar Ratio (Fe:Ligand) | 1:3 | researchgate.net |

| Medium | Acidic | researchgate.netdokumen.pub |

| Temperature | 20 °C | researchgate.net |

| Absorption Maximum (λmax) | 520 nm | researchgate.netdokumen.pub |

| Application | Spectrophotometric determination of Iron(II) | researchgate.nettubitak.gov.trresearchgate.net |

Beyond coordination chemistry, the compound's primary role is as a synthetic intermediate. As previously mentioned, its reduction leads to 5,6-diamino-1,10-phenanthroline, a precursor for synthesizing Schiff bases, polymers, and other complex organic molecules designed for applications in materials science and catalysis. hku.hkyok.gov.tr

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Theoretical investigations into 5-nitro-6-amino-1,10-phenanthroline provide significant insights into its molecular structure and electronic properties. These computational methods are crucial for understanding the behavior of the molecule at a quantum level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. Studies utilizing DFT have been instrumental in elucidating the molecular geometries and energetic properties of substituted phenanthroline compounds. For instance, the molecular structures of novel heteroleptic Cu(I) complexes that incorporate nitro- and amino-substituted phenanthroline ligands have been clarified through DFT calculations alongside X-ray crystallography. researchgate.net

In the specific case of 6-nitro-1,10-phenanthrolin-5-amine, crystallographic data reveals a dihedral angle of 23.75 (14)° between the phenanthroline ring system and the nitro group. researchgate.net The molecule features intramolecular hydrogen bonds of the N—H⋯O and C—H⋯O types. researchgate.net DFT calculations complement these experimental findings by providing optimized geometries and electronic energy levels, offering a deeper understanding of the molecule's stability and conformation. These theoretical models are also applied to related structures, such as 1,10-phenanthroline-5,6-dione (B1662461) dioxime, to analyze their structural and electronic characteristics. rsc.org

Interactive Table: Crystallographic Data for 6-Nitro-1,10-phenanthrolin-5-amine researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C₁₂H₈N₄O₂ |

| Molecular Weight | 240.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.265 |

| b (Å) | 8.060 |

| c (Å) | 17.564 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

| Dihedral Angle (phenanthroline-NO₂) | 23.75 (14)° |

The photophysical and photochemical properties of phenanthroline derivatives are of significant interest due to the electronic transitions within the conjugated π-electron system. researchgate.net Computational studies are key to understanding this behavior. The introduction of substituents like the nitro (NO₂) and amino (NH₂) groups at the 5- and 6-positions can fundamentally alter the photophysics of the molecule. researchgate.net

Spectroscopic and electrochemical analyses of Cu(I) complexes with these ligands have shown distinct mesomeric (M) and inductive (I) effects. The NO₂ group, being electron-withdrawing (-M, -I), significantly influences the electronic and photophysical properties. researchgate.net The absorption spectrum of 5-amino-1,10-phenanthroline shows a major electronic transition at 280 nm and another peak at 340 nm. researchgate.net Understanding these transitions and the excited state dynamics is crucial for designing new photosensitizers. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular forces. For 6-nitro-1,10-phenanthrolin-5-amine, the crystal structure reveals significant intermolecular interactions. researchgate.net

Molecules are linked into chains along the mdpi.com direction through a network of hydrogen bonds, including N—H⋯(N,N), C—H⋯N, and C—H⋯O interactions. researchgate.net These bonds dictate the packing of the molecules in the crystal lattice. researchgate.net While strong π–π stacking interactions are absent in the extended structure, the hydrogen bonding network is the dominant force in the crystal packing. researchgate.net Intramolecularly, N—H⋯O and C—H⋯O hydrogen bonds contribute to the planarity and rigidity of the molecule. researchgate.net

Prediction of Thermochemical Properties and Phase Transitions

The prediction of thermochemical properties such as sublimation enthalpy and vapor pressure is vital for the purification and application of solid compounds.

The Knudsen Effusion Mass Loss (KEML) technique has been successfully employed to determine the vapor pressures of various 5-substituted 1,10-phenanthrolines, including those with NO₂ and NH₂ groups. From the temperature dependence of these vapor pressures, the molar sublimation enthalpies can be calculated.

For a series of 5-substituted-1,10-phenanthrolines, it was found that the vapor pressure of a methoxy-substituted derivative was significantly higher than that of the corresponding cyano- and nitro-compounds, which was attributed mainly to a higher entropic term rather than a large difference in sublimation enthalpy. This highlights the complex interplay of factors that determine the volatility of these compounds.

Interactive Table: Thermochemical Data for selected 5-Substituted 1,10-Phenanthrolines

| Substituent | Temperature Range (K) | ΔsubH°m(⟨T⟩) (kJ·mol⁻¹) |

| -Cl | 353.2 - 388.2 | 104.9 ± 1.6 |

| -CH₃ | 348.2 - 383.2 | 108.3 ± 1.2 |

| -CN | 418.2 - 448.2 | 132.9 ± 1.6 |

| -OCH₃ | 368.2 - 398.2 | 129.5 ± 2.6 |

| -NH₂ | 408.2 - 438.2 | 137.6 ± 1.4 |

| -NO₂ | 423.2 - 453.2 | 133.5 ± 1.7 |

Analysis of Charge Transfer Characteristics within the Molecule and its Complexes

The electronic nature of this compound, with its electron-donating amino group and electron-withdrawing nitro group, suggests potential for intramolecular charge transfer. Furthermore, the phenanthroline core is well-known for forming charge-transfer (CT) complexes. researchgate.net

The formation of a colored complex between iron(II) and this compound (NAF) has been studied spectrophotometrically. researchgate.net The molar ratio of the complex was determined to be 1:3, indicating the formation of a tris(this compound)iron(II) complex. researchgate.net This complex formation involves the donation of electrons from the nitrogen atoms of the phenanthroline ligand to the metal center.

Studies on related systems, such as CT complexes of 1,10-phenanthroline (B135089) derivatives with π-acceptors like p-Nitrophenol, show that charge transfer occurs from the electron donor (phenanthroline) to the acceptor. researchgate.net The presence of the nitro group in this compound enhances its π-acceptor capability, while the amino group acts as a donor, creating a push-pull system that influences the charge distribution within the molecule and its complexes. This is supported by studies on Cu(I) complexes where the nitro substituent exhibits strong electron-withdrawing effects. researchgate.net

Biological Activities and Mechanistic Pathways

Antimycobacterial Activity and Mode of Action

Research into phenanthroline-based compounds has identified potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies on the closely related precursor, 5-nitro-1,10-phenanthroline (B1664666) (5NP), have provided a detailed framework for understanding the antimycobacterial effects.

Inhibition of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

A key mechanism of action for nitro-phenanthroline compounds is the direct inhibition of critical cellular processes within Mycobacterium tuberculosis. Mechanistic studies have demonstrated that these compounds effectively inhibit the biosynthesis of mycolic acids. nih.govresearchgate.net Mycolic acids are essential, long-chain fatty acids that form the distinctive outer layer of the mycobacterial cell wall, providing a crucial defensive barrier against antibiotics and host immune responses. By disrupting the transport of trehalose (B1683222) monomycolate (TMM), a key precursor, these compounds interfere with the formation of the complete cell wall, leading to bacterial death. researchgate.net

Host Modulation through Autophagy Induction in Macrophages

Beyond their direct effects on the bacteria, nitro-phenanthroline compounds exhibit a sophisticated dual mechanism by modulating the host's cellular machinery. Specifically, 5-nitro-1,10-phenanthroline has been shown to induce autophagy in macrophages, the primary host cells for M. tuberculosis. nih.govasm.orgnih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components, which the host can leverage as a defense mechanism to engulf and destroy intracellular pathogens like mycobacteria. nih.gov By triggering this pathway, the compound helps the host immune system kill intracellular bacteria, including those that may be naturally resistant to the compound's direct effects. nih.govasm.org This host-directed activity represents a significant advantage, as it offers a pathway to eradicate persistent bacterial populations.

Role of F420-Dependent Activation and Metabolite Generation

The activity of 5-nitro-1,10-phenanthroline is dependent on its activation within the mycobacterial cell. nih.govresearchgate.net This process is mediated by the F420-dependent glucose-6-phosphate dehydrogenase (FGD) and other associated enzymes. The deazaflavin cofactor F420 is reduced to F420H2, which then serves as a hydride donor to activate the nitro-phenanthroline compound. researchgate.net This bioactivation is a critical step, as resistant M. tuberculosis isolates often have mutations in genes associated with the F420 system, such as fbiB. asm.orgnih.gov

The activation of 5-nitro-1,10-phenanthroline results in the generation of several reactive metabolites. The primary metabolites identified are 1,10-phenanthroline (B135089) and 1,10-phenanthrolin-5-amine . nih.govresearchgate.netasm.orgnih.gov These metabolites are believed to be the ultimate effectors of the compound's direct antimycobacterial action.

| Feature | Description | Reference |

|---|---|---|

| Activation Requirement | Requires intracellular activation to exert its effect. | nih.govresearchgate.net |

| Activating System | F420-dependent nitroreductase system within mycobacteria. | asm.orgnih.gov |

| Proposed Mechanism | Initial hydride transfer from H2F420 to the phenanthroline ring, forming a nitronic acid intermediate. | researchgate.net |

| Generated Metabolites | 1,10-phenanthroline and 1,10-phenanthrolin-5-amine. | nih.govresearchgate.netasm.org |

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of phenanthroline-based inhibitors. These studies have confirmed that the nitro group is essential for both the direct in vitro activity against M. tuberculosis and for the induction of autophagy in host macrophages. nih.gov

To improve upon the lead compound, various analogs were synthesized and tested. This research led to the development of 3-methyl-6-nitro-1,10-phenanthroline , an analog that demonstrated improved in vitro activity and enhanced in vivo efficacy in mouse models compared to the parent compound. nih.govresearchgate.netasm.org This highlights the potential for further chemical modification to develop more potent antimycobacterial agents from this class.

Antineoplastic and Cytotoxic Effects

The 1,10-phenanthroline scaffold is not only a promising base for antimicrobials but also for anticancer agents. Various derivatives have been evaluated for their ability to kill cancer cells.

Evaluation of Cytotoxicity Against Various Cancer Cell Lines (e.g., L1210 murine leukemia cells)

Derivatives of 1,10-phenanthroline have shown significant cytotoxic effects against a range of cancer cell lines. While direct data on 5-Nitro-6-amino-1,10-phenanthroline is limited, studies on closely related compounds, such as metal complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline, provide strong evidence of the scaffold's antineoplastic potential.

For instance, copper complexes of methylated 1,10-phenanthrolines have demonstrated cytotoxicity comparable to the clinical drug cisplatin (B142131) against L1210 murine leukemia cells. grafiati.com Furthermore, palladium(II) complexes of 5-amino-1,10-phenanthroline have shown antitumour activity in animal models. nih.gov Research has also shown that compounds like 1,10-phenanthroline and its dione (B5365651) derivative are highly active against various tumorigenic cell lines, although they may not always show selectivity between cancerous and non-tumorigenic cells. rsc.org

| Compound/Derivative Class | Tested Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Palladium(II) complex of 5-amino-1,10-phenanthroline | Myeloid subcutaneous tumour (in hamsters) | Prolonged mean survival time. | nih.gov |

| Copper(II) complexes of methylated 1,10-phenanthrolines | L1210 murine leukemia | Cytotoxicity similar to cisplatin. | grafiati.com |

| 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione (B1662461) | Various mammalian cancer cell lines (e.g., Hep-G2, HCT-8) | High in vitro activity. | rsc.org |

| Palladium(II) and mixed ligand complexes of 5-nitro-1,10-phenanthroline | Lung cancer cell AGZY-83a | Anti-cancer activity. | researchgate.net |

Mechanisms of Action Related to DNA Intercalation of Phenanthroline Scaffolds

The planar aromatic structure of phenanthroline derivatives is a key feature enabling their interaction with DNA. nih.gov One of the primary mechanisms for this interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This insertion process can disrupt the normal structure and function of DNA, leading to cytotoxic effects, which is a basis for their investigation as potential antitumor agents. nih.gov

The efficiency and nature of this intercalation can be modulated by the type and position of substituents on the phenanthroline ring. nih.gov For instance, studies on methylated phenanthroline derivatives have shown that the number and position of these groups influence the interaction energy with DNA base pairs. nih.gov Weak interactions, such as CH/π and CH/n interactions between the ligand and the atoms of the DNA grooves, play a significant role in the stabilization of the intercalated complex, suggesting a "key and lock" mechanism where the ligand's structure must fit precisely to achieve optimal binding. nih.gov While the specific intercalation mechanism of this compound is not detailed in the searched literature, the general principles governing phenanthroline scaffolds suggest that its planar structure is conducive to this mode of DNA binding.

Non-Specific Inhibition of Metalloproteins

1,10-phenanthroline and its derivatives are well-known chelating agents, capable of binding to various metal ions. This property is the foundation of their ability to inhibit metalloproteins, which are enzymes that require a metal ion cofactor for their catalytic activity. nih.gov By sequestering the essential metal ion from the enzyme's active site, phenanthroline compounds can render the enzyme inactive.

This inhibition can be non-specific, as the phenanthroline scaffold can interact with a variety of metalloenzymes. nih.gov Research on a panel of metalloenzyme inhibitors has shown that while many are selective for their intended targets, some off-target inhibition can occur, particularly among enzymes that utilize the same catalytic metal. nih.gov Studies have demonstrated that this compound (NAF) forms stable complexes with several divalent metal cations, including iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.nettubitak.gov.trresearchgate.net The formation of a 1:3 complex with iron(II) has been well-documented. researchgate.netresearchgate.net This broad chelating ability suggests that this compound has the potential to act as a non-specific inhibitor of various metalloproteins that rely on these cations for their function.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenanthroline derivatives is an area of significant research interest. These compounds can neutralize harmful free radicals, which are implicated in a variety of disease pathologies.

The antioxidant activity of 5-amino-1,10-phenanthroline, a close derivative synthesized from 5-nitro-1,10-phenanthroline, has been evaluated using in situ methods such as the Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. uctm.eduresearchgate.net The HORAC method measures the capacity to avert hydroxyl radicals (HO●), while the ORAC method assesses the capacity to absorb peroxyl radicals. uctm.edu

In these studies, 5-amino-1,10-phenanthroline demonstrated higher antioxidant activity than the unsubstituted 1,10-phenanthroline, an effect attributed to the presence of the electron-donating amino group at the 5th position. uctm.edu

The complexation of phenanthroline ligands with metal ions can significantly enhance their antioxidant properties. uctm.edu A study comparing 5-amino-1,10-phenanthroline with its palladium(II) complex, Pd(5-NH₂-phen)₂(NO₃)₂, revealed that the complex exhibited substantially higher antioxidant activity in both HORAC and ORAC assays. uctm.eduresearchgate.net

| Compound | Relative Activity (HORAC) | Relative Activity (ORAC) |

|---|---|---|

| 1,10-Phenanthroline | Base | Base |

| 5-Amino-1,10-phenanthroline | ~1.2x higher than 1,10-phenanthroline | Lower than its Pd complex |

| Pd(phen)₂(NO₃)₂(H₂O) | ~2x higher than 1,10-phenanthroline | Higher than 5-Amino-1,10-phenanthroline |

| Pd(5-NH₂-phen)₂(NO₃)₂ | Highest activity | Highest activity |

Broader Spectrum Biological Potential

Beyond its interactions with DNA and metalloproteins, the this compound scaffold is part of a class of compounds being investigated for a wide range of therapeutic applications.

The unique chemical properties of phenanthrolines and their metal complexes make them attractive candidates for development as novel antimicrobial and anti-inflammatory agents.

Antifungal Activity: Metal-phenanthroline complexes have been shown to be highly active antifungal agents. nih.gov Studies on Candida albicans revealed that copper(II) and manganese(II) complexes of 1,10-phenanthroline exhibit fungicidal activity by damaging mitochondrial function and uncoupling respiration, a mode of action distinct from common azole and polyene drugs. nih.gov This suggests a potential avenue for the development of new antifungal therapies based on substituted phenanthroline scaffolds.

Antitubercular Activity: The closely related compound 5-nitro-1,10-phenanthroline (5NP) was identified as a potent lead against Mycobacterium tuberculosis. nih.gov Its mechanism involves being activated by the F420 coenzyme system within the bacteria, leading to the generation of active metabolites. nih.gov Interestingly, 5NP also exhibits a dual mechanism by inducing autophagy in host macrophages to kill intracellular bacteria, highlighting a complex interplay with the host immune system. nih.gov The nitro group was found to be essential for this activity. nih.gov

Antiparasitic Activity: Recent research has highlighted the antiparasitic potential of related phenanthroline compounds. Metal complexes of 1,10-phenanthroline-5,6-dione (phendione) demonstrated potent activity against the parasitic worms Schistosoma mansoni and Angiostrongylus cantonensis. nih.gov The copper-phendione complex was particularly effective, showing greater potency than the existing drug albendazole (B1665689) against A. cantonensis. nih.gov

Antimalarial, Antiviral, and Anti-inflammatory Potential: While direct studies on the antimalarial, antiviral, or anti-inflammatory activities of this compound were not prominent in the search results, the known biological activities of the phenanthroline class suggest these are promising areas for future investigation. The ability to chelate metals, interact with DNA, and modulate cellular processes like autophagy provides a strong rationale for exploring its potential in these therapeutic areas.

Advanced Applications in Chemical and Material Sciences

Biosensor Development and Electrochemical Sensing

The phenanthroline framework is a cornerstone in the development of electrochemical biosensors, primarily due to its ability to facilitate electron transfer processes between a biological recognition element, such as an enzyme, and an electrode surface.

While direct studies on 5-Nitro-6-amino-1,10-phenanthroline as a redox mediator for glucose oxidase are not extensively detailed, the closely related compound 1,10-phenanthroline-5,6-dione (B1662461) (PD) serves as an excellent model for this function. Redox mediators are crucial in second-generation biosensors, acting as electron shuttles to overcome the challenge of the enzyme's redox center being deeply embedded within its protein structure.

In a typical glucose biosensor, glucose oxidase (GOx) catalyzes the oxidation of glucose. The electrons from this reaction are transferred to the mediator, which is reduced in the process. The reduced mediator then diffuses to the electrode surface, where it is re-oxidized, generating a measurable electrical current proportional to the glucose concentration. Quinone-based compounds derived from phenanthroline are particularly effective due to their chemical stability, electrochemical reversibility, and high reactivity with redox enzymes. researchgate.net For instance, a PD-modified graphite (B72142) rod electrode can effectively mediate electron transfer for GOx, allowing for the detection of glucose even in oxygen-deficient conditions. researchgate.net The performance of such biosensors can be further enhanced by incorporating carbon nanotubes, which facilitate the electron transfer between the GOx active site and the electrode. researchgate.net Some systems even employ a dual mediator approach, using a phenanthroline derivative as the primary mediator to extract electrons from the enzyme and a secondary mediator, like a Ruthenium(III) complex, to shuttle them to the electrode. nih.gov

Electrochemical transduction is the process of converting a biological or chemical recognition event into a measurable electrical signal. For phenanthroline-based sensors, this principle is elegantly demonstrated in the detection of NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide), a key molecule in cellular metabolism. A modified electrode using 1,10-phenanthroline-5,6-dione can catalyze the oxidation of NADH at a low potential, which minimizes interference from other redox-active compounds. mdpi.com The mediator (PD) oxidizes NADH and becomes reduced; subsequently, the electrode re-oxidizes the mediator, producing a current that directly correlates with the NADH concentration. mdpi.com This allows for the quantification of bacteria like E. coli by measuring the intracellular NADH released after cell lysis. mdpi.com

Beyond electrochemical methods, this compound (NAF) itself has been utilized for the spectrophotometric determination of iron(II). This method is based on the formation of a stable, colored complex between Fe(II) and three molecules of NAF, which exhibits a strong absorbance at a specific wavelength. researchgate.nettubitak.gov.trtubitak.gov.tr The intensity of the color is directly proportional to the concentration of the iron(II) analyte. researchgate.netresearchgate.net

Table 1: Parameters for Spectrophotometric Determination of Fe(II) using this compound (NAF)

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Fe(II):NAF) | 1:3 | tubitak.gov.trresearchgate.net |

| Maximum Absorbance (λmax) | 520 nm | researchgate.nettubitak.gov.tr |

| Optimal pH Range | 3.4 - 4.5 | tubitak.gov.trresearchgate.net |

| Reaction Time | 210 minutes | researchgate.nettubitak.gov.tr |

| Optimal Temperature | 20 °C | researchgate.nettubitak.gov.tr |

Materials Science Applications

The versatility of this compound and its derivatives extends into materials science, where they are used to create functional materials with specific electronic, optical, and surface properties.

The presence of both nitro (NO₂) and amino (NH₂) substituents on the phenanthroline ring creates significant inductive and mesomeric effects that influence the electronic and photophysical properties of materials incorporating this ligand. researchgate.net These properties are critical for applications in electronic and optical devices. When complexed with metal ions like Ruthenium(II), 5-amino-1,10-phenanthroline (a close relative) forms complexes that exhibit metal-to-ligand charge transfer (MLCT) bands. doi.org These MLCT characteristics are fundamental to the operation of light-emitting diodes (LEDs) and other optoelectronic devices. Furthermore, polymeric films formed from metal-coordinated 5-amino-1,10-phenanthroline have shown promise as electrocatalysts for important reactions like water oxidation, highlighting their potential in energy conversion devices. researchgate.net

Thin films with controllable light-emitting properties are highly sought after for displays, sensors, and lighting. Ruthenium complexes of substituted phenanthrolines are particularly adept in this area. For example, a complex of Ruthenium with three 5-amino-1,10-phenanthroline ligands, [Ru(phen-NH₂)₃]²⁺, can be grafted onto a transparent conductive electrode like indium tin oxide (ITO) to form a molecularly thin film. doi.org This film exhibits distinct luminescent properties. The complex in an acetonitrile (B52724) solution shows an emission maximum at approximately 600 nm when excited. doi.org A key feature is the tunability of its optical properties; the protonation of the amino group on the ligand causes a noticeable hypsochromic (blue) shift in the MLCT absorption band from 465 nm to 435 nm, demonstrating that the electronic and luminescent properties can be altered by environmental factors like pH. doi.org

Table 2: Photophysical Properties of [Ru(phen-NH₂)₃]²⁺ Complex

| Property | Wavelength | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (MLCT) | 465 nm | Acetonitrile | doi.org |

| Protonated Absorption (MLCT) | 435 nm | Acetonitrile | doi.org |

Electropolymerization is a powerful technique for modifying electrode surfaces with a thin, stable, and functional polymer film directly from a monomer solution. The amino group on 5-amino-1,10-phenanthroline provides a reactive site for oxidative electropolymerization. rsc.org This process can be applied to both the ligand itself and its metal complexes to create modified electrodes. rsc.orgresearchgate.net By repeatedly cycling the potential applied to an electrode in a solution containing the monomer, a conductive polymer film can be grown on the surface. researchgate.net

The properties of the resulting film can be tailored by the choice of metal ion complexed with the phenanthroline ligand. Studies on transition-metal complexes of 5-amino-1,10-phenanthroline have shown that the surface coverage of the polymer film can be related to the redox potential of the metal, with iron(II) and ruthenium(II) complexes generating the most significant polymer film coverages. rsc.org These polymer-coated electrodes have applications in electrocatalysis and sensing. For instance, a film of poly(5-amino-1,10-phenanthroline) can be subsequently metalated with nickel and iron ions to create a highly active and robust electrode for catalyzing the water oxidation reaction. researchgate.net

Table 3: Surface Coverage of Electropolymerized Metal-Aphen Complexes on Glassy Carbon Electrodes

| Metal Ion in Complex | Polymer Film Surface Coverage (mol cm⁻²) | Reference |

|---|---|---|

| Iron(II) | ~10⁻⁸ | rsc.org |

| Ruthenium(II) | ~10⁻⁸ | rsc.org |

| Osmium(II) | ~10⁻⁹ | rsc.org |

Derivatization for Bioconjugation and Nucleic Acid Interactions

The presence of a primary amino group on the this compound scaffold is a key feature that facilitates its covalent linkage to other molecules of interest, a process known as bioconjugation. This capability allows for the development of highly specific molecular tools for probing and manipulating biological systems. Furthermore, the planar phenanthroline structure has a strong affinity for intercalating with the base pairs of DNA, making its derivatives potent agents for interacting with nucleic acids.

Strategies for Incorporating Halogenoalkyl, Pyridyldithioalkyl, and Isothiocyanate Linkers

To harness the potential of this compound in bioconjugation, it is often necessary to introduce a reactive linker arm. This is typically achieved by modifying the amino group with a bifunctional reagent that contains a reactive group at its other end. Common linkers include those with halogenoalkyl, pyridyldithio, or isothiocyanate functionalities, each offering distinct advantages for subsequent conjugation reactions.

Halogenoalkyl Linkers:

The introduction of a halogenoalkyl linker is a straightforward method for creating a reactive site for nucleophilic substitution. The amino group of this compound can be acylated with a halo-substituted acyl halide, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a non-nucleophilic base. This reaction yields a stable amide bond and a terminal alkyl halide that can readily react with thiol groups on proteins or other biomolecules to form a stable thioether linkage.

A representative synthesis involves the reaction of 5-amino-1,10-phenanthroline with bromoacetyl bromide in a suitable solvent like dichloromethane. The resulting 5-(2-bromoacetamido)-1,10-phenanthroline can then be utilized for conjugation.

| Reagent | Role | Molar Equivalent |

| 5-amino-1,10-phenanthroline | Starting material | 1.0 |

| Bromoacetyl bromide | Acylating agent | 1.1 |

| Triethylamine | Base | 1.2 |

| Dichloromethane | Solvent | - |

Pyridyldithioalkyl Linkers:

For applications requiring reversible conjugation, pyridyldithioalkyl linkers are often employed. These linkers contain a disulfide bond that can be cleaved under reducing conditions. The amino group of this compound can be modified using a heterobifunctional crosslinker such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). The N-hydroxysuccinimide (NHS) ester of SPDP reacts with the amino group to form a stable amide bond, leaving a terminal pyridyldithio group. This group can then react with a free thiol on a target molecule to form a disulfide linkage.

Isothiocyanate Linkers:

The isothiocyanate group is another highly reactive functionality that readily reacts with primary amino groups to form a stable thiourea (B124793) linkage. 5-isothiocyanato-1,10-phenanthroline (B1598671) can be synthesized from 5-amino-1,10-phenanthroline by reaction with thiophosgene. This derivative is a valuable tool for labeling proteins and other amine-containing biomolecules.

| Reagent | Role | Molar Equivalent |

| 5-amino-1,10-phenanthroline | Starting material | 1.0 |

| Thiophosgene | Isothiocyanate source | 1.1 |

| Triethylamine | Base | 2.0 |

| Chloroform | Solvent | - |

Ligand Attachment to Oligonucleotides for Targeted Applications

The ability of phenanthroline and its derivatives to bind to DNA makes them attractive molecules for conjugation to oligonucleotides. These conjugates can be designed to target specific DNA or RNA sequences, enabling a range of applications from gene mapping to therapeutic interventions. The linker strategies described above are instrumental in attaching the phenanthroline moiety to a synthetic oligonucleotide.

Typically, the oligonucleotide is synthesized with a terminal modification, such as a primary amine or a thiol group, which can then be reacted with the activated phenanthroline derivative. For instance, an oligonucleotide with a 5'-amino modifier can be conjugated to 5-isothiocyanato-1,10-phenanthroline.

One of the most significant applications of phenanthroline-oligonucleotide conjugates is in the development of artificial nucleases. When complexed with copper(II) ions, the phenanthroline moiety can generate reactive oxygen species that cleave the phosphodiester backbone of DNA in close proximity to the oligonucleotide binding site. This property allows for sequence-specific DNA cleavage.

A notable example of a targeted application is the design of phenanthroline-oligonucleotide conjugates to target the KRAS gene, a proto-oncogene that is frequently mutated in various cancers. By directing the DNA-cleaving activity of the phenanthroline-copper complex to the KRAS gene, these conjugates have the potential to act as targeted anticancer agents. nih.gov Research in this area has demonstrated that such conjugates can effectively downregulate KRAS expression in cancer cell lines. nih.gov

| Component | Function |

| This compound derivative | DNA cleaving agent |

| Linker (e.g., halogenoalkyl, pyridyldithioalkyl) | Covalent attachment |

| Oligonucleotide | Sequence-specific targeting |

| Copper (II) ions | Cofactor for nuclease activity |

The development of these sophisticated molecular tools, based on the versatile chemistry of this compound, holds great promise for advancing our understanding of biological processes and for the development of novel therapeutic strategies.

Strategic Derivatization and Functionalization for Enhanced Properties

Regioselective Modification of the Phenanthroline Ring System

The 1,10-phenanthroline (B135089) ring is a versatile platform that allows for the attachment of various functional groups at distinct positions. nih.gov The reactivity of the carbon atoms in the phenanthroline nucleus varies, enabling regioselective modifications. nih.gov An intriguing aspect of the 1,10-phenanthroline structure is the differing reactivity of each pair of carbon atoms ( researchgate.netmedchemexpress.com, nih.govresearchgate.net, acs.orgacs.org, and nih.govresearchgate.net), which allows for the stepwise introduction of different functional groups to create polyfunctional arrays. nih.gov

A prime example of regioselective modification is the synthesis of 6-nitro-1,10-phenanthrolin-5-amine from 5-nitro-1,10-phenanthroline (B1664666). This transformation involves the amination of the precursor, demonstrating the ability to introduce a new functional group at a specific location on the phenanthroline ring. researchgate.net The synthesis of 5-aryl(alkyl)sulfanyl-1,10-phenanthrolines from 5,6-epoxy-5,6-dihydro-1,10-phenanthroline further illustrates how specific positions can be targeted to introduce desired functionalities. researchgate.net Such modifications are crucial as they can significantly alter the molecule's coordination chemistry and photophysical properties. researchgate.net

Synthesis and Characterization of N-Oxide Derivatives (e.g., 5-nitro-1,10-phenanthroline-1-N-oxide)

The introduction of an N-oxide group to the phenanthroline ring system is a powerful strategy to modulate its electronic properties and create new coordination sites. A straightforward method for the synthesis of mono-N-oxides of 1,10-phenanthroline derivatives has been developed using peroxomonosulfate ion as a green oxidant in an acidic aqueous solution. mdpi.com This method has been successfully applied to produce 5-nitro-1,10-phenanthroline-1-N-oxide (5NPO). mdpi.com

| Derivative | Molecular Formula | ESI-MS [M+H]+ calcd. | ESI-MS [M+H]+ found |

| 5-chloro-1,10-phenanthroline-1-N-oxide | C₁₂H₇ClN₂O | 231.0320 | 231.0327 |

| 5-methyl-1,10-phenanthroline-1-N-oxide | C₁₃H₁₁N₂O | 211.0866 | 211.0866 |

This table presents characterization data for related phenanthroline-N-oxide derivatives, illustrating the analytical methods used.

The structures of several 1,10-phenanthroline-mono-N-oxide derivatives have been confirmed by X-ray diffractometry, providing valuable insights into their molecular geometry. mdpi.com

Development of Hybrid Molecules and Conjugates with Synergistic Properties

The functional groups on the 5-nitro-6-amino-1,10-phenanthroline backbone serve as handles for the development of hybrid molecules and conjugates with enhanced or novel properties. For instance, 5-amino-1,10-phenanthroline has been used to functionalize magnetic graphene oxide. acs.org This hybrid material demonstrates dual applications in C-N coupling reactions and the adsorption of heavy metal ions, showcasing the synergistic potential of combining the phenanthroline unit with other materials. acs.org

Furthermore, the ability of phenanthroline derivatives to form stable complexes with metal ions has been exploited to create sophisticated molecular architectures. The synthesis of ruthenium(II)-phenanthroline-biotin complexes highlights a strategy for creating conjugates where the phenanthroline unit acts as a luminescent reporter and the biotin (B1667282) moiety provides specific biological targeting capabilities. acs.org The ease of functionalization of the 1,10-phenanthroline scaffold allows for the precise control of the ligand environment, which in turn modulates the photophysical behavior of the resulting complexes. researchgate.net

Design Principles for Tailoring Biological and Physical Characteristics

The derivatization of this compound is guided by specific design principles to achieve desired biological and physical characteristics. The introduction of different substituents allows for the fine-tuning of the molecule's properties for applications in catalysis, supramolecular chemistry, and the development of sensors and luminescent materials. nih.gov

A key design principle involves modulating the hydrophobicity and metal-binding affinity of the phenanthroline framework. By rationally tuning these properties, it is possible to develop compounds that act as chemical modulators for specific biological targets. rsc.org For example, the antituberculous activity of 5-nitro-1,10-phenanthroline is attributed to its ability to act as a mediator of glucose oxidase and to induce autophagy in host cells. medchemexpress.com

The electronic effects of the substituents play a crucial role. The electron-withdrawing nitro group in 5-nitro-1,10-phenanthroline influences its redox properties, making it suitable for applications as a redox mediator in biosensors. medchemexpress.com Conversely, the introduction of electron-donating or withdrawing groups at different positions can be used to tune the energy levels of the molecule, which is a critical factor in the design of photosensitizers for applications such as dye-sensitized solar cells. researchgate.netresearchgate.net The extensive use of substituted phenanthroline ligands with various metal ions has led to a wide array of complexes tailored for numerous applications, including their use as luminescent probes. nih.gov

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Data with Mechanistic Studies in Biological Systems

While the biological activities of phenanthroline derivatives, such as their roles as potential anticancer and antimicrobial agents, are acknowledged, the precise molecular mechanisms underpinning these effects remain largely uncharted territory. chemicalbook.comnih.govnih.govnih.gov Future investigations should move beyond traditional assays to embrace a systems-biology approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with mechanistic studies will be pivotal in elucidating the cellular pathways modulated by 5-Nitro-6-amino-1,10-phenanthroline and its metal complexes.

A significant area of exploration is the compound's interaction with cellular metal homeostasis. nih.gov Phenanthroline derivatives are known to act as ionophores, capable of transporting metal ions like copper across cell membranes, which in turn can induce oxidative stress and trigger apoptotic pathways. nih.gov Multi-omics studies could provide a comprehensive snapshot of the cellular response to this induced dysregulation of metal ions and redox homeostasis. For instance, proteomics could identify specific protein targets and post-translational modifications, while metabolomics could reveal shifts in metabolic pathways indicative of cellular stress or adaptation. Furthermore, transcriptomic analysis could uncover the gene regulatory networks that are activated or repressed upon treatment.

Future research should also focus on the compound's interactions with nucleic acids. Phenanthroline-based complexes can bind to DNA through intercalation and have been shown to induce DNA damage. nih.govlibretexts.orgnih.govacs.org Elucidating the specific DNA sequences or structures targeted by this compound complexes and understanding the downstream cellular responses through genomic and transcriptomic profiling will be crucial. Investigating its potential as a dual inhibitor, for example, of histone deacetylases (HDACs) and ribonucleotide reductase (RR), is another promising avenue that can be powerfully informed by multi-omics approaches. nih.gov

Development of Greener and More Sustainable Synthetic Methodologies

The conventional synthesis of this compound typically involves the reduction of a nitro group on the phenanthroline scaffold. whiterose.ac.ukresearchgate.net While effective, these methods often rely on traditional reducing agents and reaction conditions that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable synthetic routes.

This includes the exploration of metal-free reduction methods. For example, the use of trichlorosilane (B8805176) in a continuous-flow system has been shown to be an efficient, mild, and inexpensive method for the reduction of both aromatic and aliphatic nitro compounds, offering high yields and purity without the need for extensive purification. beilstein-journals.org Adapting such flow-chemistry technologies for the synthesis of this compound could significantly improve the sustainability of its production. beilstein-journals.org Other green alternatives for nitro group reduction include catalytic transfer hydrogenation using systems like Fe/CaCl₂, which offers high chemoselectivity and a simple workup. organic-chemistry.org

Furthermore, the development of catalyst-free synthesis methods represents a significant advance. For instance, direct C-H functionalization techniques that are metal- and light-free offer a more atom-economical and environmentally benign approach to synthesizing functionalized phenanthrolines. acs.org Exploring such strategies for the introduction of amino and nitro groups, or for the further derivatization of the this compound backbone, is a key area for future research. The use of greener solvents and energy sources, such as microwave or ultrasonic irradiation, should also be investigated to reduce the environmental footprint of the synthesis process.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Metal-Free Reduction | Reduction of 5-nitro-1,10-phenanthroline (B1664666) using reagents like trichlorosilane. beilstein-journals.org | Avoids heavy metal waste, often milder reaction conditions. |

| Catalytic Transfer Hydrogenation | Use of catalysts like Fe/CaCl₂ for the nitro group reduction. organic-chemistry.org | High chemoselectivity, inexpensive and abundant catalyst. |

| Flow Chemistry | Continuous-flow synthesis for improved safety, control, and scalability. beilstein-journals.org | Enhanced heat and mass transfer, safer handling of hazardous intermediates. |

| Direct C-H Functionalization | Catalyst-free methods for introducing functional groups onto the phenanthroline core. acs.org | High atom economy, reduced number of synthetic steps. |

Exploration of Novel Catalytic Applications and Reaction Platforms

The unique electronic properties of this compound, arising from the interplay of its electron-donating and electron-withdrawing groups, make it a highly versatile ligand for catalysis. Future research should aim to harness these properties to develop novel catalytic systems and reaction platforms.

One promising area is the development of advanced metal-organic frameworks (MOFs). Phenanthroline-based MOFs have already demonstrated potential in catalyzing challenging reactions like C-H amination. rsc.org The bifunctional nature of this compound could be exploited to create multifunctional MOFs. The amino group could serve as a basic site or a point of post-synthetic modification, while the nitro group could modulate the electronic environment of the metal center or participate in guest-host interactions. These MOFs could find applications in tandem catalysis, where multiple reaction steps are carried out in a single pot. nih.gov

The compound is also a prime candidate for applications in electrocatalysis. Metal complexes of phenanthroline derivatives have been used in the electrocatalytic water oxidation reaction. researchgate.net The electronic asymmetry of this compound could be leveraged to design more efficient electrocatalysts. The development of polymeric films derived from this compound for the immobilization of metal catalysts on electrode surfaces is another avenue worth exploring. researchgate.netrsc.org

Furthermore, the exploration of this ligand in photoredox catalysis is a largely unexplored frontier. The extended π-system of the phenanthroline core, modified by the nitro and amino groups, could give rise to interesting photophysical properties in its metal complexes, making them suitable for light-driven catalytic transformations. chemicalbook.com

| Catalytic Platform | Potential Role of this compound | Unexplored Avenues |

| Metal-Organic Frameworks (MOFs) | As a bifunctional linker to create active and selective catalysts. rsc.org | Tandem catalysis, guest-responsive catalytic activity. |

| Electrocatalysis | Ligand for metal centers in water oxidation or CO₂ reduction catalysts. researchgate.net | Polymer-supported electrocatalysts, tuning redox potentials. |

| Photoredox Catalysis | Ligand in photosensitizing metal complexes. chemicalbook.com | Light-driven organic transformations, solar fuel production. |

| N-Heterocyclic Carbene (NHC) Complexes | As a scaffold for polymetallic NHC complexes. sci-hub.se | Tandem Suzuki coupling/transfer hydrogenation reactions. |

Rational Design of Next-Generation Functional Materials Based on this compound

The unique combination of functional groups on the this compound scaffold makes it an excellent building block for the rational design of next-generation functional materials with tailored properties.

In the realm of polymer science, this compound can be incorporated as a monomer into conjugated polymers. hku.hk The resulting polymers could exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability of the phenanthroline unit to complex with metal ions also opens the door to creating metallo-supramolecular polymers with tunable properties. researchgate.net For example, the incorporation of lanthanide ions could lead to luminescent materials with applications in bio-imaging and security inks. researchgate.net

Another exciting avenue is the development of chemosensors. The phenanthroline core is a well-established platform for the recognition of cations and anions. rsc.org The nitro and amino groups on this compound can act as hydrogen bond donors or acceptors, and their electronic influence can be harnessed to create highly selective and sensitive colorimetric or fluorescent sensors for specific analytes. rsc.org

The design of materials for advanced proton exchange membranes (PEMs) for fuel cells is another area of potential. acs.org The nitrogen atoms of the phenanthroline ring and the amino group can participate in proton conduction, and by incorporating this moiety into a stable polymer backbone, it may be possible to create novel PEMs with enhanced performance.

Advanced Theoretical and Computational Approaches for Predictive Modeling

To accelerate the discovery and development of new applications for this compound, advanced theoretical and computational methods will be indispensable. While Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already used to study the electronic structure and photophysical properties of phenanthroline derivatives, future research should focus on developing truly predictive models. nih.govnih.govmdpi.comrsc.org

This includes the use of high-level quantum chemical calculations to accurately predict reaction barriers, catalytic activities, and the photophysical properties of novel materials before their synthesis. Born-Oppenheimer molecular dynamics (BOMD) simulations can provide insights into the dynamic behavior of these molecules in their excited states, which is crucial for understanding and designing luminescent materials and photosensitizers. nih.gov

The integration of machine learning (ML) with computational chemistry is a particularly promising frontier. nih.govnih.govyoutube.comyoutube.com By training ML models on large datasets of calculated or experimental data, it will be possible to rapidly screen virtual libraries of this compound derivatives for desired properties. This data-driven approach can accelerate the discovery of new catalysts, materials with optimal electronic or optical properties, and even drug candidates. For instance, ML models could be developed to predict the binding affinity of metal complexes to biological targets or the efficiency of a catalyst for a specific reaction. dergipark.org.trresearchgate.net

| Computational Method | Application to this compound | Future Direction |

| DFT/TD-DFT | Calculation of electronic structure, reaction mechanisms, and photophysical properties. nih.govnih.gov | High-accuracy prediction of excited-state dynamics and catalytic turnover frequencies. |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules and material interfaces. nih.govhku.hk | Modeling of self-assembly processes and transport phenomena in materials. |

| Machine Learning (ML) | High-throughput screening of derivatives for desired properties. nih.govnih.gov | Inverse design of materials and catalysts with tailored functionalities. |

| Quantum Dynamics | Simulation of non-adiabatic processes in excited states. sci-hub.se | Understanding and predicting the efficiency of intersystem crossing in photoluminescent materials. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Nitro-6-amino-1,10-phenanthroline with high purity?

- Methodological Answer : Synthesis typically involves nitration of 1,10-phenanthroline followed by amination. For purity control, recrystallization from diluted sulfuric acid is recommended. USP standards specify a melting range of 198–204°C as a purity criterion . UV-Vis spectroscopy (absorption maxima at 510 nm in the presence of Fe²⁺) and elemental analysis (C₁₂H₇N₃O₂) should confirm structural integrity .

Q. How can UV-Vis spectroscopy validate the redox behavior of this compound?

- Methodological Answer : Prepare a solution of 25 mg compound in diluted H₂SO₄ with 10 mg FeSO₄. A deep red color (λₘₐₓ = 510 nm) confirms Fe²⁺ chelation. Adding 0.01 M Ce(SO₄)₂ discharges the color, indicating redox activity via electron transfer . Compare spectra to USP reference data to rule out impurities .

Q. What techniques are recommended for quantifying trace metals using this compound?

- Methodological Answer : Use spectrophotometric titration with standardized Fe²⁺ solutions. The compound forms a 1:3 metal-ligand complex with Fe²⁺ (ε ≈ 11,000 M⁻¹cm⁻¹ at 510 nm). Calibrate using a blank and account for interferences (e.g., Cu²⁺) via masking agents like EDTA .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and amino substituents influence the chelation efficiency of this compound compared to parent 1,10-phenanthroline?

- Methodological Answer : Conduct comparative DFT studies to analyze charge distribution and orbital hybridization. Experimentally, measure stability constants (log K) of Fe²⁺ complexes via competitive ligand titration. The nitro group’s electron-withdrawing effect reduces basicity, while the amino group enhances π-backbonding, altering redox potentials .

Q. What factorial design parameters are critical for optimizing reaction conditions in catalytic applications of this compound?

- Methodological Answer : Use a 2³ factorial design to test variables: pH (2–6), temperature (25–60°C), and ligand/metal molar ratio (1:1 to 1:5). Response surfaces can model yield (%) and selectivity. Prioritize pH and temperature interactions, as acidic conditions stabilize the Fe²⁺ complex .

Q. How can conflicting XRD and NMR data on the coordination geometry of this compound-metal complexes be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|